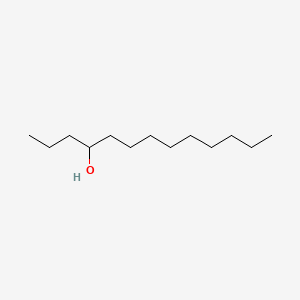
4-Tridecanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is characterized by a hydroxyl group (-OH) attached to the fourth carbon of a tridecane chain. This compound is part of the fatty alcohol family and is known for its applications in various industrial and scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Tridecanol can be synthesized through several methods. One common approach involves the reduction of tridecanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the hydroformylation of dodecene followed by hydrogenation .
Industrial Production Methods: In industrial settings, this compound is often produced through the oxo process, where olefins are converted to aldehydes using carbon monoxide and hydrogen in the presence of a catalyst, followed by hydrogenation to form the alcohol .
Análisis De Reacciones Químicas
Types of Reactions: 4-Tridecanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to tridecanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to tridecane using strong reducing agents.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Tridecanone.
Reduction: Tridecane.
Substitution: Tridecyl chloride.
Aplicaciones Científicas De Investigación
4-Tridecanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers
Mecanismo De Acción
The mechanism of action of 4-Tridecanol involves its interaction with cell membranes, where it can integrate into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function .
Comparación Con Compuestos Similares
1-Tridecanol: A primary alcohol with the hydroxyl group at the first carbon.
2-Tridecanol: A secondary alcohol with the hydroxyl group at the second carbon.
3-Tridecanol: A secondary alcohol with the hydroxyl group at the third carbon.
Comparison: 4-Tridecanol is unique due to its position of the hydroxyl group, which imparts different physical and chemical properties compared to its isomers. For instance, this compound has a distinct boiling point and solubility profile, making it suitable for specific industrial applications .
Propiedades
Número CAS |
26215-92-9 |
|---|---|
Fórmula molecular |
C13H28O |
Peso molecular |
200.36 g/mol |
Nombre IUPAC |
tridecan-4-ol |
InChI |
InChI=1S/C13H28O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h13-14H,3-12H2,1-2H3 |
Clave InChI |
VHNLHPIEIIHMHH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


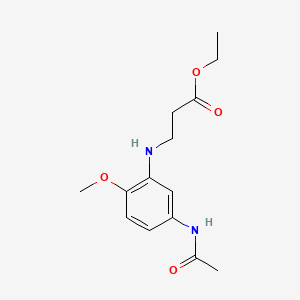
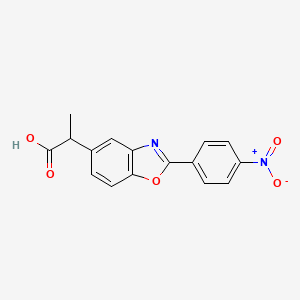
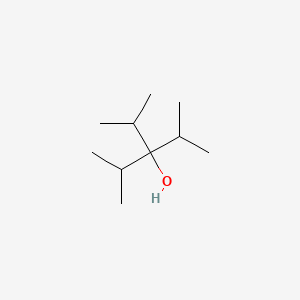
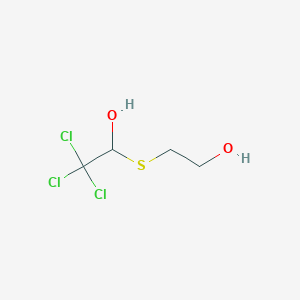
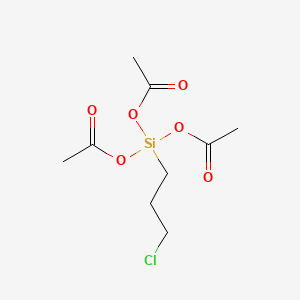
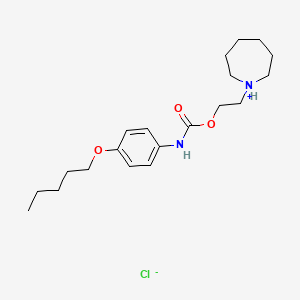
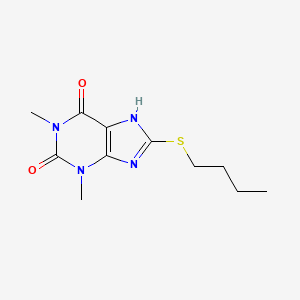
![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)
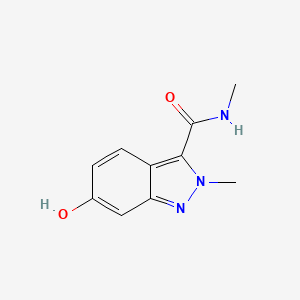
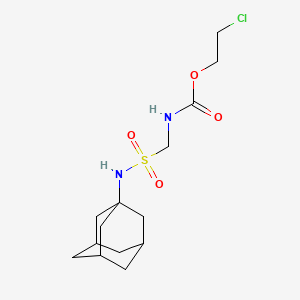
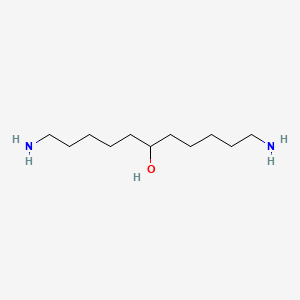
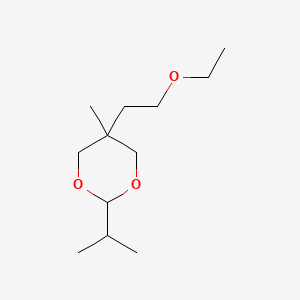
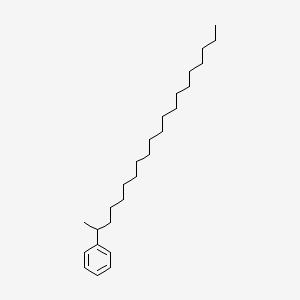
![Phenanthro[2,3-c]furan-8,10-dione](/img/structure/B13754548.png)
